

high-performance liquid chromatography (HPLC) method for citalopram purity testing

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Compound of Interest

Compound Name: *Citalopram hydrochloride*

Cat. No.: *B1228359*

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Determining the Purity of Citalopram Using High-Performance Liquid Chromatography

This application note provides a detailed protocol for the determination of citalopram purity and the quantification of its related substances using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

The described method is designed to be robust, accurate, and precise, ensuring reliable analysis of citalopram in bulk drug substances and pharmaceutical formulations. By following this protocol, users can effectively separate citalopram from its potential impurities and degradation products.

Chromatographic Conditions

The selection of appropriate chromatographic conditions is paramount for the successful separation and quantification of citalopram and its impurities. Below is a summary of various reported HPLC methods, providing flexibility for laboratory-specific instrumentation and requirements.

Stationary Phase (Column)	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Column Temperature (°C)	Reference
Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm)	Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)	1.0	239	Ambient	[1]
Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)	Acetate Buffer (pH 4.5):Acetonitrile (65:35 v/v)	1.0	240	Not Specified	[2]
Inertsil ODS 3V (250 x 4.6 mm, 5 µm)	0.3% Diethylamine (pH 4.7) and Methanol/Acetonitrile (55:45 v/v) (Gradient)	Not Specified	225	Not Specified	
Phenomenex C18 (250 x 4.6 mm, 5 µm)	Acetonitrile:Water (75:25 v/v)	1.5	239	Not Specified	[3]
Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)	10mM Ammonium Acetate:Methanol (35:65 v/v)	1.0	239	Not Specified	[4]
Hypersil BDS C18 (250 x 4.6 mm, 5 µm)	Buffer:Methanol (60:40)	1.0	239	45	[5]

Experimental Protocol

This section outlines a representative step-by-step procedure for the purity analysis of citalopram.

2.1. Preparation of Solutions

- Mobile Phase (Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)):
 - Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.
 - Mix 200 mL of acetonitrile with 800 mL of the phosphate buffer.
 - Filter the mobile phase through a 0.45 μ m membrane filter and degas using an ultrasonic bath prior to use.[\[1\]](#)
- Standard Stock Solution (100 ppm):
 - Accurately weigh 10 mg of Citalopram reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with methanol.[\[1\]](#)
- Working Standard Solution (10 ppm):
 - Pipette 1 mL of the 100 ppm stock solution into a 10 mL volumetric flask.
 - Make up the volume with the mobile phase.[\[1\]](#)
- Sample Preparation (from Tablets):
 - Weigh and finely powder 20 tablets.
 - Transfer a quantity of the powder equivalent to 25 mg of citalopram to a 25 mL volumetric flask.
 - Add a suitable solvent, sonicate for 15 minutes, and then dilute to volume.

- Further dilute 10 mL of this solution to 100 mL with the mobile phase.
- Filter the final solution through a 0.45 µm membrane filter before injection.[\[1\]](#)

2.2. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas for the analyte.

Method Validation Summary

The performance of the HPLC method for citalopram purity testing is summarized based on typical validation parameters.

3.1. System Suitability

Parameter	Acceptance Criteria	Typical Result	Reference
Tailing Factor	≤ 2	1.67	[5]
Theoretical Plates	≥ 2000	6906.6	[5]
RSD of Peak Area	$\leq 2.0\%$	0.86% (Repeatability)	[5]

3.2. Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r ²)	Reference
5 - 20	0.9991	[1]
25 - 150	0.999	[2]
5 - 25	0.997	[4]
20 - 60	0.999	[5]

3.3. Accuracy (Recovery)

Spiked Level	Recovery (%)	Reference
80%	99.0 - 100.42%	[3]
100%	99.0 - 100.42%	[3]
120%	99.0 - 100.42%	[3]

3.4. Precision (Relative Standard Deviation - RSD)

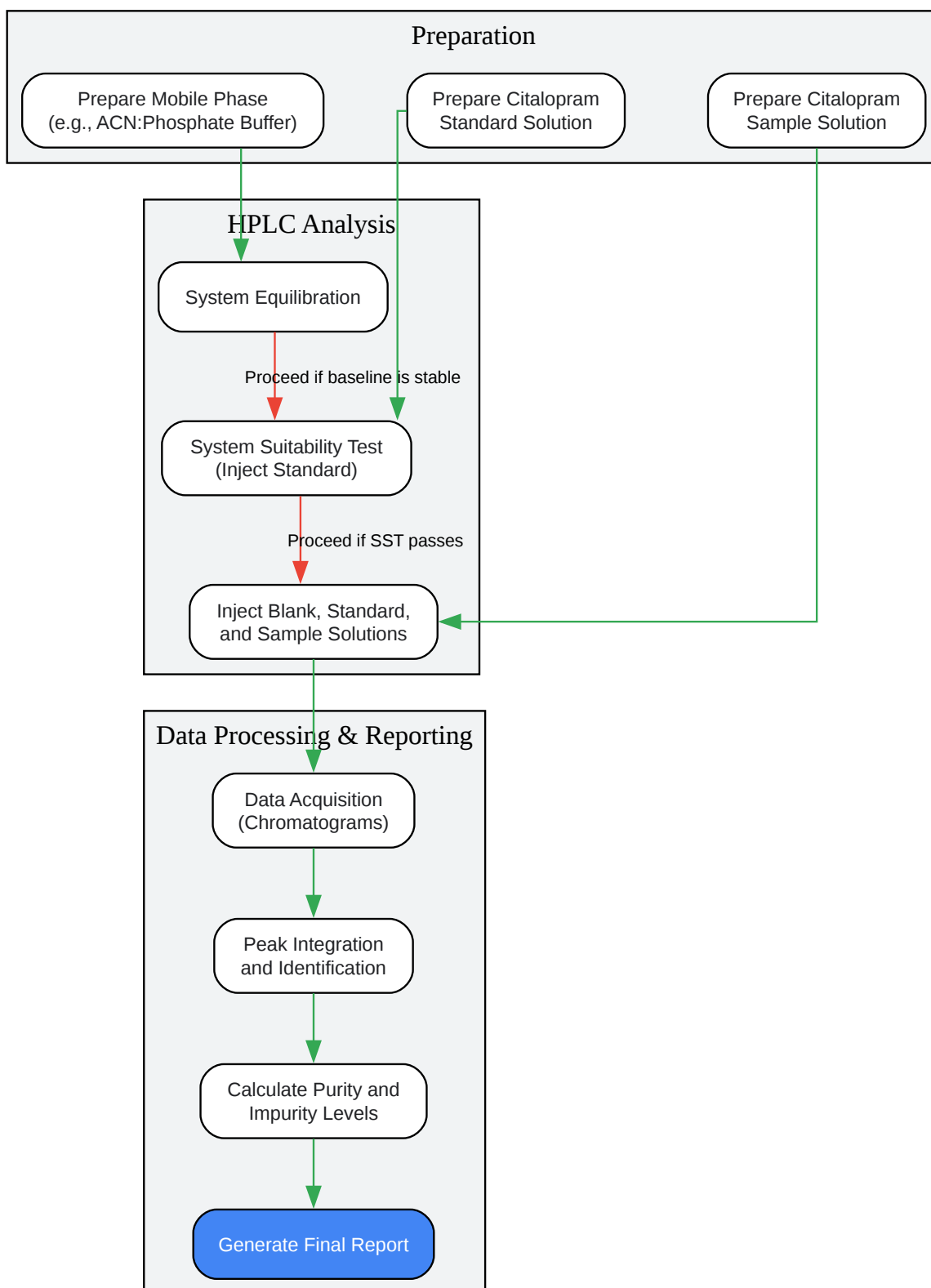
Precision Type	RSD (%)	Reference
Intraday	< 2%	[1]
Interday	< 2%	[1]
Intermediate	0.47%	[5]

3.5. Sensitivity

Parameter	Value (µg/mL)	Reference
Limit of Detection (LOD)	0.416	[1]
Limit of Quantification (LOQ)	1.324	[1]
Limit of Detection (LOD)	1.125	[2]
Limit of Quantification (LOQ)	3.375	[2]
Limit of Detection (LOD)	0.598	[5]
Limit of Quantification (LOQ)	1.81	[5]

Workflow Diagram

The following diagram illustrates the logical workflow of the citalopram purity testing method.



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Caption: Workflow for HPLC Purity Testing of Citalopram.

This comprehensive guide provides the necessary information for the successful implementation of an HPLC method for citalopram purity testing. Adherence to the outlined protocols and validation criteria will ensure the generation of accurate and reliable data for quality assessment.

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References

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